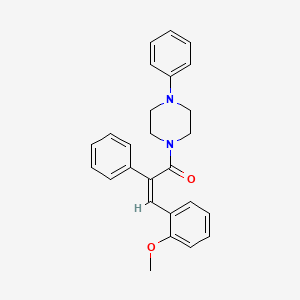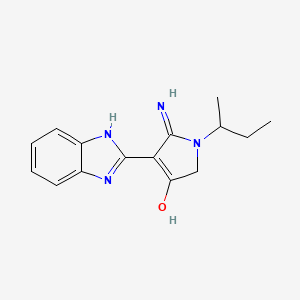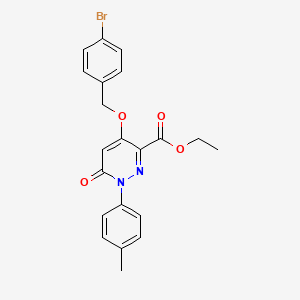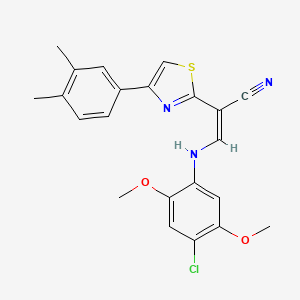
(Z)-3-(2-methoxyphenyl)-2-phenyl-1-(4-phenylpiperazino)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(2-methoxyphenyl)-2-phenyl-1-(4-phenylpiperazino)-2-propen-1-one, also known as ZM241385, is a potent and selective antagonist of the adenosine A2A receptor. Adenosine A2A receptors are a type of G protein-coupled receptor that are involved in a variety of physiological processes, including regulation of neurotransmitter release, modulation of immune function, and cardiovascular homeostasis. ZM241385 has been extensively studied for its potential therapeutic applications in a number of different disease states, including Parkinson's disease, Huntington's disease, and cancer.
Scientific Research Applications
Antimicrobial Activity
The compound, as part of a novel series of molecules, has been explored for its antimicrobial activity. Research conducted by Mandala et al. (2013) synthesized derivatives structurally related to the compound , showing significant antibacterial and antifungal activities. These findings were supported by molecular docking studies, suggesting the therapeutic potential of such compounds in combating microbial infections (Mandala et al., 2013).
Catalytic Activity
In the field of chemical catalysis, a dinuclear Zn2+ complex related to the compound structure demonstrated a remarkable rate enhancement in the cleavage of RNA and DNA model systems. This study highlights the potential application of such compounds in enzymatic and catalytic processes, presenting a significant advancement in the efficiency of biochemical reactions (Neverov et al., 2006).
Electroluminescent Device Properties
Roh et al. (2009) investigated Zn(II)-chelated complexes based on functionalized benzothiazole derivatives, closely related to the structural framework of the compound, demonstrating their potential in producing white-light emission. This research opens new avenues for the development of advanced materials for organic light-emitting diodes (OLEDs), showcasing the compound's relevance in materials science and engineering (Roh et al., 2009).
Serotonin Ligand Affinity
A study by Glennon et al. (1988) on arylpiperazine derivatives, which share a core structural similarity with the compound, identified high affinity for 5-HT1A serotonin binding sites. This discovery underlines the potential of such compounds in neurological and psychiatric medicine, offering a pathway for the development of new therapeutic agents targeting serotonin receptors (Glennon et al., 1988).
Photochromic Properties
Research into the photochromic properties of 4-dialkylamino-2-hydroxychalcones, compounds related in structure, demonstrated reversible E/Z-photoisomerization. This property is significant for the development of advanced photoresponsive materials, suggesting applications in smart coatings, optical data storage, and molecular switches (Matsushima et al., 2001).
properties
IUPAC Name |
(Z)-3-(2-methoxyphenyl)-2-phenyl-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c1-30-25-15-9-8-12-22(25)20-24(21-10-4-2-5-11-21)26(29)28-18-16-27(17-19-28)23-13-6-3-7-14-23/h2-15,20H,16-19H2,1H3/b24-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCMBYZGEMUNDZ-GFMRDNFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(/C2=CC=CC=C2)\C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2-methoxyphenyl)-2-phenyl-1-(4-phenylpiperazino)-2-propen-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-2-(methylsulfanyl)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2776969.png)

![2-Chloro-1-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2776976.png)



![methyl 2-(8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2776980.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2776983.png)



